5-HT6/7 antagonist 1
Description
“5-HT6/7 Antagonist 1” (CAS: 31999-28-5) is a dual antagonist targeting serotonin receptors 5-HT6 and 5-HT7, as well as dopamine D2 and 5-HT2A receptors . This compound has shown promise in preclinical studies for treating neurodegenerative disorders such as Alzheimer’s disease (AD) and dementia. Its dual antagonism may enhance therapeutic efficacy by modulating multiple pathways implicated in cognitive decline and behavioral symptoms .
Structure
3D Structure
Properties
Molecular Formula |
C22H20FN3O3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H20FN3O3/c23-15-5-6-18-19(13-15)29-24-20(18)14-7-9-25(10-8-14)11-12-26-21(27)16-3-1-2-4-17(16)22(26)28/h1-6,13-14H,7-12H2 |
InChI Key |
FSSNYDKJFUMCDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Scientific Research Applications
Cognitive Enhancement
- Mechanisms of Action :
-
Preclinical Studies :
- The efficacy of 5-HT6 antagonists has been validated in various animal models. For instance, compounds like SB-271046 have shown significant improvements in memory retention tasks, such as the novel object recognition test and the Morris water maze test . These studies indicate that these antagonists can reverse pharmacologically induced cognitive deficits.
- Clinical Implications :
Neuroprotective Properties
Recent research has identified neuroprotective effects associated with 5-HT6 receptor antagonism. A dual-acting compound that functions as both a 5-HT6 antagonist and a monoamine oxidase B inhibitor has shown protective effects against neurotoxic agents like 6-hydroxydopamine, suggesting a potential role in neurodegenerative disease management .
Case Studies and Clinical Trials
| Compound Name | Mechanism | Key Findings | Status |
|---|---|---|---|
| PRX-07034 | Selective 5-HT6 antagonist | Enhanced short-term memory and cognitive flexibility in rats; well-tolerated | Phase I completed |
| AVN-101 | Multitarget antagonist (5-HT6/7) | No adverse effects; dual action shows promise for Alzheimer's and anxiety | Phase I completed |
| AVN-211 | Selective 5-HT6 antagonist | Pro-cognitive effects superior to other compounds; potential for mood disorders | Phase II planned |
Potential for Treating Psychiatric Disorders
The blockade of 5-HT6 receptors has also been linked to beneficial outcomes in treating psychiatric conditions such as depression and anxiety. Preclinical evidence suggests that these antagonists may alleviate symptoms associated with major depressive disorder and schizophrenia by enhancing cognitive function and reducing anxiety-like behaviors .
Comparison with Similar Compounds
Comparison with Similar 5-HT6/7 Receptor Antagonists
Pharmacological Profiles and Selectivity
The table below compares key pharmacological properties of “5-HT6/7 Antagonist 1” with other prominent 5-HT6 and/or 5-HT7 antagonists:
Key Observations:
- Selectivity : SB-271046 and SB-742457 are highly selective for 5-HT6, whereas “this compound” and clozapine exhibit broader receptor interactions .
- Therapeutic Potential: While SB-742457 advanced to Phase II trials for AD, its effects on metabolic parameters (e.g., lipid profiles) may complicate clinical utility .
Structural and Mechanistic Differences
- Halogen Substituents: The halogenated derivative in (compound 7) demonstrated enhanced 5-HT6 affinity due to halogen bonding with residue A1574.56, a feature absent in non-halogenated analogs .
- Dual Antagonism : Unlike selective antagonists (e.g., SB-271046), “this compound” targets 5-HT7 and D2 receptors, which may synergistically improve cognitive and behavioral outcomes in dementia .
Clinical and Preclinical Outcomes
Cognitive Effects:
- SB-271046 : Improved spatial memory in aged rats and reversed MK-801-induced deficits but failed to mitigate scopolamine-induced amnesia .
- SB-742457 : Enhanced cognition in AD Phase II trials but exacerbated lipid disorders when combined with antipsychotics .
Neuropathic Pain and Anxiety:
Limitations and Challenges
- Lack of Clinical Data : “this compound” requires validation in human trials, unlike SB-742457 or clozapine.
- Off-Target Effects : D2 receptor antagonism may increase extrapyramidal side effects, as seen with risperidone .
Preparation Methods
Preparation of Pyrrolo[3,2-c]quinoline Core
The synthesis of FPPQ begins with the construction of the 1H-pyrrolo[3,2-c]quinoline core (4 ), a tricyclic scaffold essential for receptor interaction. Starting from pyrroline 1 , the sequence involves:
-
Aromatization : Conversion to pyrrole derivative 2 via oxidative aromatization.
-
Reduction and Cyclization : Nitro group reduction followed by cyclization yields lactam 3 , which undergoes chlorination to produce 4 .
This scaffold provides the rigidity and π-electron density necessary for cation–π interactions with 5-HT₃R and hydrophobic pocket occupancy in 5-HT₆R.
Functionalization with Amines
Intermediate 4 undergoes nucleophilic substitution with primary or secondary amines to yield derivatives 5a–5f . Reaction conditions vary significantly:
-
Primary Amines (e.g., (S)-3-aminopyrrolidine) : Require microwave-assisted heating (140°C, 5 hours) in acetonitrile.
-
Secondary Amines (e.g., pyrrolidine-3-yl(methyl)carbamate) : React smoothly in refluxing toluene with triethylamine as a base.
The choice of amine influences antagonist potency. For example, piperazine derivatives (5d , 5e ) exhibit initial agonist activity at 5-HT₃R, which is later modulated by sulfonylation.
Sulfonylation and Final Compound Synthesis
Coupling with Sulfonyl Chlorides
Compounds 6–28 are synthesized by coupling intermediates 5a–5f with aryl- or heteroarylsulfonyl chlorides. The reaction employs phosphazene base P1-t-Bu-tris(tetramethylene) (BTPP) to facilitate sulfonamide bond formation. Notably, the introduction of a 3-fluorophenylsulfonyl group (12 , 17 ) enhances 5-HT₃R antagonism by 2.6-fold compared to unsubstituted analogs.
Table 1: Impact of Sulfonyl Substituents on Antagonist Activity
| Compound | R (Sulfonyl Group) | 5-HT₃R Antagonism (% Inhibition at 100 nM) | 5-HT₆R Kₐ (nM) |
|---|---|---|---|
| 6 | Phenyl | 28 | 2 |
| 12 | 3-Fluorophenyl | 74 | 2 |
| 17 | 3-Fluorophenyl | 78 | 3 |
Data derived from guinea pig ileum contraction assays and cAMP inhibition studies.
Optimization for Metabolic Stability
N-Methylation of the piperazine ring (6 , 12 ) increases metabolic clearance (Cl₍ᵢₙₜ₎ = 38.57 μL/min/mg) compared to non-methylated analogs (7 , 17 ; Cl₍ᵢₙₜ₎ = 4.48–12.8 μL/min/mg). Consequently, unsubstituted derivatives like 17 (FPPQ) are prioritized for further development.
Structural Determinants of Dual Antagonism
5-HT₃R Binding Interactions
Docking studies reveal that FPPQ’s pyrroloquinoline core engages in cation–π interactions with Trp183 in the 5-HT₃R ligand-binding domain, while the 3-fluorophenylsulfonyl group occupies a hydrophobic subpocket. The protonated piperazine nitrogen forms a salt bridge with Asp3.32, mimicking the native serotonin interaction.
5-HT₆R Neutral Antagonism
At 5-HT₆R, FPPQ acts as a neutral antagonist by binding to an allosteric site adjacent to the orthosteric pocket. The sulfonyl group’s fluorine atom forms hydrogen bonds with Thr5.42, stabilizing the inactive receptor conformation.
Pharmacological Evaluation
In Vitro Antagonist Potency
FPPQ demonstrates nanomolar affinity for both targets:
Selectivity Profiling
FPPQ exhibits >1,000-fold selectivity over 5-HT₁A, 5-HT₂A, 5-HT₇, and D₂ receptors (Table 3). This minimizes risks of off-target effects such as extrapyramidal symptoms or valvulopathy.
Table 3: Selectivity of FPPQ Across Key Receptors
| Receptor | Kₐ (nM) | Selectivity vs 5-HT₆R |
|---|---|---|
| 5-HT₁A | 437 | 145-fold |
| D₂ | 4,392 | 1,464-fold |
| hERG | 940 | 313-fold |
Q & A
Q. How do glucocorticoid interactions modulate the efficacy of this compound in stress-induced cognitive deficits?
- Methodology : Co-administer corticosterone (CORT) with this compound in rodents. Use Western blotting/qPCR to measure hippocampal 5-HT6 receptor expression changes. SB-271046 blocked CORT-induced memory enhancement, suggesting glucocorticoid receptor crosstalk .
Data Contradiction Analysis
- Example : Studies report both agonists and antagonists improve cognition. Resolution lies in model specificity: agonists may enhance glutamatergic signaling, while antagonists increase acetylcholine release. Use pathway-specific inhibitors (e.g., NBQX for AMPA receptors) to dissect mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
